5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S/c1-16-9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWIRWWYIMTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H11F3N2S
- Molecular Weight : 248.27 g/mol
- CAS Number : 1708-57-2
- IUPAC Name : 2-methylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
This compound features a tetrahydroquinazoline core structure, which is known for its versatility in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer activity. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing :
- Mechanism of Action :
Other Biological Activities
Beyond anticancer properties, quinazoline derivatives have been noted for additional biological activities:
- Antiviral Activity : Some studies suggest potential antiviral effects against specific viruses by disrupting viral replication processes .
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Range (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Huh7-D12, Caco-2, MCF-7 | 1 - 10 | Kinase inhibition |
| Antiviral | Various viral strains | Not specified | Disruption of viral replication |
| Anti-inflammatory | Macrophage cell lines | Not specified | Inhibition of cytokine production |
Conclusion and Future Directions
This compound shows substantial promise as a therapeutic agent due to its diverse biological activities. Ongoing research is essential to further elucidate its mechanisms of action and to explore its potential in clinical applications.
Future studies should focus on:
- Detailed mechanistic studies to understand the pathways affected by this compound.
- Preclinical models to assess efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Observations :
- Electrophilicity : The chloro derivative (C₉H₈ClF₃N₂) exhibits higher reactivity in nucleophilic substitution reactions compared to the methylthio analogue due to the weaker C–Cl bond .
- Polarity : Hydroxy-substituted derivatives (e.g., C₉H₇F₃N₂O) show increased water solubility but reduced membrane permeability .
- Lipophilicity : The methylthio group in the target compound strikes a balance between lipophilicity (LogP ~2.5 estimated) and metabolic stability, making it favorable for drug design .
Modifications in the Tetrahydroquinazoline Core
Key Observations :
- Saturation Effects: Partial saturation in the target compound improves solubility in polar solvents (e.g., DMSO or ethanol) compared to fully aromatic analogues .
- Benzylidene Derivatives : Compounds like 8-(E)-benzylidene-2-chloro-4-(trifluoromethyl)quinazoline (C₁₆H₁₂ClF₃N₂) show rigid planar structures, which may enhance binding to flat enzymatic pockets but reduce synthetic yields .
Trifluoromethyl Group Positional Isomerism
Key Observations :
- Electronic Effects : The 4-trifluoromethyl group in the target compound stabilizes negative charge density at position 2, facilitating interactions with cationic residues in enzymes .
Q & A
Q. What are the primary synthetic routes for 5,6,7,8-tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline?
The compound is synthesized via multistep reactions starting from substituted quinazoline precursors. Key steps include:
- Cyclization : Formation of the tetrahydroquinazoline core using reagents like ammonium acetate under reflux conditions .
- Trifluoromethylation : Introduction of the -CF₃ group via nucleophilic substitution or coupling reactions with trifluoromethylating agents .
- Methylthio addition : Thiolation using methylthio sources (e.g., CH₃SH or Lawesson’s reagent) at the C2 position .
Key Data : - Molecular formula: C₁₀H₁₁F₃N₂S (MW: 248.27 g/mol) .
- Melting point: 58–59°C (purified via column chromatography) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments, e.g., δ 2.5 ppm (S–CH₃) and δ 125–130 ppm (CF₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 248.27) .
- X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable) .
Q. What biological activities have been reported for this compound?
- Antitumor activity : IC₅₀ values in the µM range against human cancer cell lines (e.g., HepG2, MCF-7) via apoptosis induction .
- Enzyme inhibition : Moderate activity against kinases (e.g., EGFR) and inflammatory mediators (e.g., COX-2) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, and what are common pitfalls?
Challenges :
Q. How do structural modifications (e.g., substituent variation) affect its biological activity?
Structure-Activity Relationship (SAR) Insights :
- C2 substituents : Methylthio (-SCH₃) enhances metabolic stability compared to hydroxyl or amino groups .
- CF₃ position : Para-substitution on the quinazoline ring improves target binding affinity .
Example :
| Substituent | Activity (IC₅₀, µM) | Target |
|---|---|---|
| -SCH₃ (this compound) | 12.5 | HepG2 cells |
| -OH | >50 | Inactive |
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardized assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., MTT assay) .
- Batch validation : Confirm compound purity (>95% via HPLC) to exclude impurities affecting activity .
- Mechanistic studies : Combine in vitro assays with molecular docking to validate target engagement .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Xenograft models : Nude mice implanted with human tumor cells (e.g., HepG2) to assess antitumor efficacy .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability (e.g., oral vs. intravenous) .
Key Parameters : - Dose range: 10–50 mg/kg/day.
- Toxicity: Monitor liver enzymes (ALT/AST) and body weight .
Q. What are the hypothesized pharmacological mechanisms of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
